Predicted Lipophilicity (cLogP) Advantage for Membrane Permeability Relative to Unsubstituted and Shorter‑Chain Analogs
Computationally predicted cLogP values place 6‑propylpyrazolo[1,5‑a]pyrimidin‑3‑amine (free base) at 1.35, compared with the unsubstituted pyrazolo[1,5‑a]pyrimidin‑3‑amine (cLogP ≈ 0.45) and the 6‑methyl analog (cLogP ≈ 0.85). This increment of approximately 0.5 log units over the methyl congener aligns with empirical trends for CNS‑exposed pyrazolopyrimidines, where moderate lipophilicity is required for passive BBB penetration without triggering excessive metabolic clearance [REFS‑1].
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 1.35 (free base, predicted) |
| Comparator Or Baseline | Unsubstituted pyrazolo[1,5‑a]pyrimidin‑3‑amine cLogP ≈ 0.45; 6‑methyl analog cLogP ≈ 0.85 |
| Quantified Difference | ΔcLogP ≈ +0.5 vs. 6‑methyl analog; ΔcLogP ≈ +0.9 vs. unsubstituted core |
| Conditions | Predicted via consensus algorithm (Molinspiration / SwissADME methodologies); free‑base forms used for comparison. |
Why This Matters
The ~0.5 log unit lipophilicity increase over the 6‑methyl version directly affects passive membrane permeability, a critical parameter for intracellular target engagement in kinase‑inhibitor programs, enabling researchers to bypass additional prodrug or formulation steps.
- [1] Šála M, Skácel J, Novotná A, et al. Neutral sphingomyelinase 2 inhibitors based on the pyrazolo[1,5‑a]pyrimidin‑3‑amine scaffold. Eur J Med Chem. 2023;259:115674 (SAR discussion linking lipophilicity to CNS penetration). View Source
